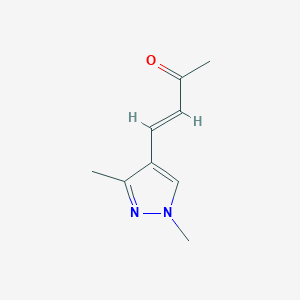
(R)-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol is a chiral alcohol compound characterized by the presence of a trifluoromethyl group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reduction of the corresponding ketone precursor. One common method is the enantioselective reduction of 3-chlorophenyl-2,2,2-trifluoroacetophenone using chiral catalysts or biocatalysts such as alcohol dehydrogenases . The reaction conditions often include mild temperatures and the presence of co-factors like NADH or NADPH for enzymatic reductions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale biocatalytic processes, leveraging the high stereoselectivity and efficiency of alcohol dehydrogenases. These processes are designed to be sustainable and scalable, ensuring the consistent production of enantiomerically pure (1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions include the corresponding ketones, reduced alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Mechanism of Action
The mechanism by which (1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves its interaction with specific molecular targets, such as enzymes. For example, as a substrate for alcohol dehydrogenases, it undergoes enzymatic reduction or oxidation, leading to the formation of different products. The trifluoromethyl group and chlorophenyl group contribute to its unique reactivity and binding affinity to these enzymes .
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-chlorophenyl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
(1R)-1-(3-fluorophenyl)-2,2,2-trifluoroethan-1-ol: Similar structure but with a fluorine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness
The presence of both the trifluoromethyl group and the chlorophenyl group in (1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol imparts unique chemical properties, such as increased lipophilicity and distinct reactivity patterns, making it valuable for specific applications in pharmaceuticals and chemical synthesis .
Properties
CAS No. |
376347-10-3 |
|---|---|
Molecular Formula |
C8H6ClF3O |
Molecular Weight |
210.58 g/mol |
IUPAC Name |
(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H6ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1 |
InChI Key |
IFUMGCOCVZUIRR-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](C(F)(F)F)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B13611118.png)
![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid](/img/structure/B13611134.png)


